9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-phenyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c27-24-20-11-12-23-21(25(20)28-16-22(24)19-9-5-2-6-10-19)15-26(17-29-23)14-13-18-7-3-1-4-8-18/h1-12,16H,13-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLWZTHEJADTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenethylamine derivative with a chromene precursor, followed by cyclization in the presence of an acid catalyst to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Research
Recent studies have highlighted the potential of chromeno oxazines as anticancer agents. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and H-460 . The unique structural features of 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may enhance its efficacy as an anticancer drug by modulating specific biological pathways involved in tumor growth.
2. Anti-inflammatory Properties
Research indicates that derivatives of this compound could exhibit anti-inflammatory activities. The ability to modulate inflammatory responses makes it a candidate for developing treatments for chronic inflammatory diseases. Its mechanism of action may involve inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
3. Antimicrobial Activity
The antimicrobial potential of chromeno oxazines has been explored in various studies. Similar compounds have shown effectiveness against bacterial strains and fungi, suggesting that this compound could serve as a lead compound in the design of new antimicrobial agents.
Applications in Organic Synthesis
1. Versatile Intermediate
Due to its complex structure, this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions, allowing chemists to create diverse derivatives with tailored properties for specific applications.
2. Catalysis
The compound's stability and reactivity profiles suggest potential applications in catalysis. It may act as a catalyst or catalyst precursor in organic reactions, facilitating the formation of complex molecules through efficient reaction pathways.
Case Studies
Case Study 1: Anticancer Activity
In a study published on cytotoxic compounds derived from plant sources, researchers tested several chromeno oxazine derivatives against human cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents. This highlights the potential of this compound as a promising candidate for further development in cancer therapy .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of chromeno oxazine derivatives demonstrated their ability to reduce inflammation markers in vitro. These findings support the hypothesis that this compound could be developed into therapeutic agents targeting inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities between the target compound and related molecules:
Pharmacological Implications
- Target Compound : The dual pyrazole-triazole substitution may confer dual-target inhibition (e.g., kinase and enzyme modulation) due to distinct electronic profiles.
- Sulfamoylbenzyl Analogue () : The sulfamoyl group (-SO₂NH₂) enhances aqueous solubility and may improve pharmacokinetics compared to the triazole-containing compound .
Stability and Bioavailability
- The triazole group in the target compound may improve metabolic stability compared to pyrazole-only analogues (e.g., compounds) due to reduced susceptibility to oxidative degradation.
- Compounds with bulky aromatic substituents (e.g., ) exhibit lower solubility but higher plasma protein binding, which could limit bioavailability .
Biological Activity
9-Phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various substituents. The general synthetic approach includes the use of phenethyl amine and appropriate aldehydes under mild conditions to yield the desired oxazine structure.
Structural Characteristics
The compound features a chromeno structure fused with an oxazine ring. Its molecular formula is C22H23N2O2 with a molecular weight of approximately 349.44 g/mol. The structural integrity and stereochemistry are crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models, which is vital for preventing cellular damage associated with various diseases.
Anticancer Properties
Preliminary investigations suggest that this compound has potential anticancer effects. In vitro studies have shown that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Results indicate that it exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity using DPPH and ABTS assays, where the compound showed IC50 values comparable to standard antioxidants like ascorbic acid.
- Anticancer Mechanism : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., δ 4.95–5.00 ppm for oxazinone methylene protons) and tautomer differentiation .
- MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 388.1347 for fluorobenzyl derivatives) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles (e.g., C–O bond ~1.36 Å in the oxazinone ring) .
How can researchers design experiments to evaluate the antiviral activity of chromenooxazinone derivatives?
Advanced Research Question
- In Vitro Assays :
- Antiviral : Measure inhibition of viral replication (e.g., influenza A/H1N1) using plaque reduction assays (IC₅₀ values reported for fluorobenzyl derivatives: 12–18 μM) .
- Cytotoxicity : Use MTT assays on mammalian cells (e.g., MDCK) to determine selectivity indices (SI >10 indicates therapeutic potential) .
- Structure-Activity Relationships (SAR) : Compare substituent effects; e.g., 4-fluorobenzyl groups enhance antiviral potency vs. chlorobenzyl .
What methodological approaches are used to assess anti-inflammatory activity in chromenooxazinone derivatives?
Advanced Research Question
- In Vivo Models : Carrageenan-induced paw edema in rats evaluates COX-2 inhibition (e.g., 30–50% reduction at 10 mg/kg doses) .
- Biochemical Assays : ELISA quantifies pro-inflammatory cytokines (IL-6, TNF-α) in serum. Derivatives with hydroxylated sidechains show higher inhibition .
- Molecular Docking : Predict binding to COX-2 active sites (e.g., Glide docking scores correlate with IC₅₀ values) .
How can researchers resolve contradictions in tautomer ratios reported across studies?
Advanced Research Question
Discrepancies arise from:
- Experimental Conditions : Temperature, solvent purity, and NMR acquisition parameters (e.g., delay times affect equilibrium detection) .
- Substituent Variability : Compare derivatives with identical substituents under standardized conditions. For example, 4-methoxyphenyl derivatives stabilize oxazinones across solvents .
- Validation : Replicate studies using controlled deuterated solvents and variable-temperature NMR to confirm trends .
What are the best practices for refining crystal structures of chromenooxazinones using SHELX software?
Advanced Research Question
- Data Collection : High-resolution (<1.0 Å) X-ray data reduces refinement errors. Use synchrotron sources for twinned crystals .
- SHELXL Workflow :
How do substituents on the phenethyl and phenyl groups affect biological activity in SAR studies?
Advanced Research Question
- Electron-Donating Groups : Methoxy or hydroxy groups enhance anti-inflammatory activity by improving solubility and hydrogen bonding .
- Halogen Substituents : Fluorine or chlorine at the benzyl position increases antiviral potency via hydrophobic interactions with viral envelopes .
- Chain Length : Longer alkyl chains (e.g., pentyl vs. butyl) reduce activity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
